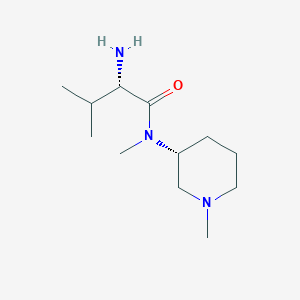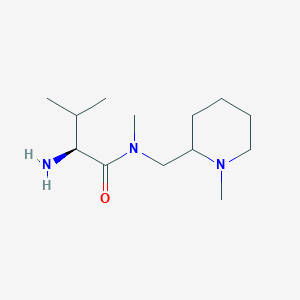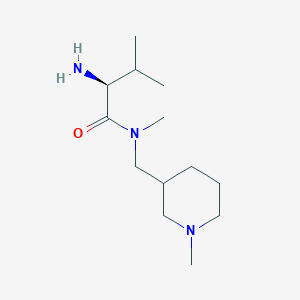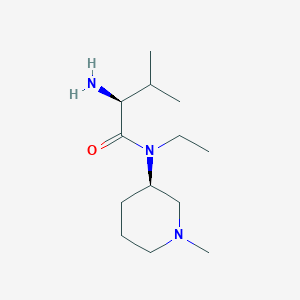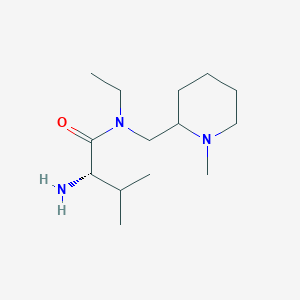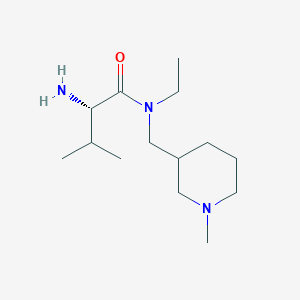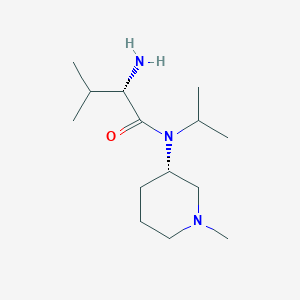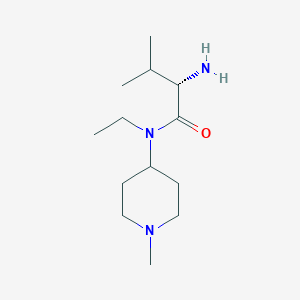
(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a chiral center, making it optically active, and its structure includes functional groups that allow for diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide typically involves multi-step organic synthesis. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbutanoic acid, ethylamine, and 1-methyl-4-piperidone.
Formation of Amide Bond: The carboxylic acid group of 3-methylbutanoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of ethylamine to form the corresponding amide.
Reductive Amination: The ketone group in 1-methyl-4-piperidone undergoes reductive amination with the amide intermediate in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the amine or piperidine nitrogen atoms using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the amide bond or the piperidine ring, using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced amides or secondary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system due to its piperidine moiety.
Pharmacology: The compound can be studied for its potential effects on neurotransmitter systems, receptor binding, and enzyme inhibition.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用機序
The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring can mimic natural neurotransmitters, potentially binding to receptors in the brain and altering neuronal activity. The exact pathways and targets would depend on the specific biological context and the compound’s structural analogs.
類似化合物との比較
Similar Compounds
®-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide: The enantiomer of the compound, which may have different biological activity due to its chirality.
N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide: Lacks the amino group, potentially altering its reactivity and biological effects.
2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide: Without the (S)-configuration, which may affect its interaction with chiral biological targets.
Uniqueness
(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its chiral center and piperidine ring make it a valuable compound for studying stereoselective interactions in biological systems.
特性
IUPAC Name |
(2S)-2-amino-N-ethyl-3-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)11-6-8-15(4)9-7-11/h10-12H,5-9,14H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDAQPFBMLGXGV-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C)C(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(CC1)C)C(=O)[C@H](C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







